3-Butylcyclohept-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103130-97-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-butylcyclohept-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-6-10-7-4-5-8-11(12)9-10/h9H,2-8H2,1H3 |
InChI Key |
LBEMDZYOCKYLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)CCCC1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Butylcyclohept 2 En 1 One
Reactivity of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety is the primary site of reactivity in 3-Butylcyclohept-2-en-1-one. This conjugated system delocalizes electron density, creating electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3). wikipedia.org This electronic structure allows for two main modes of nucleophilic attack: a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. makingmolecules.comlibretexts.org
Nucleophilic conjugate addition, commonly known as the Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of this compound (the Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com
The reaction mechanism proceeds in three main steps: masterorganicchemistry.com
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the cycloheptenone ring. This breaks the π-bond of the alkene, and the electrons are pushed through the conjugated system to the electronegative oxygen atom. wikipedia.orglibretexts.org
Enolate Formation: This electron movement results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org
Protonation: The enolate is then protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com This protonation leads to the formation of the more stable keto tautomer. libretexts.org
A wide range of nucleophiles can act as Michael donors. The reaction is thermodynamically controlled and works best with relatively soft, resonance-stabilized nucleophiles. organic-chemistry.org
Table 1: Examples of Michael Addition Reactions with this compound
| Michael Donor (Nucleophile) | Reagent Example | Expected Product |
| Enolates | Diethyl malonate with a base (e.g., NaOEt) | Diethyl 2-(3-butyl-1-oxocycloheptan-2-yl)malonate |
| Organocuprates (Gilman Reagents) | Lithium dibutylcuprate ((Bu)₂CuLi) | 3,3-Dibutylcycloheptan-1-one |
| Amines | Methylamine (CH₃NH₂) | 3-(Methylamino)-3-butylcycloheptan-1-one |
| Thiols | Thiophenol (PhSH) with a base | 3-Butyl-3-(phenylthio)cycloheptan-1-one |
| Cyanide | Hydrogen cyanide (HCN) | 3-Butyl-1-oxocycloheptane-2-carbonitrile |
The competition between direct (1,2) and conjugate (1,4) addition is a key aspect of the reactivity of this compound. makingmolecules.com The preferred pathway is largely determined by the nature of the nucleophile, with reaction conditions such as temperature also playing a role. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
The principle of Hard and Soft Acids and Bases (HSAB) is often used to predict the outcome. makingmolecules.com
Hard Nucleophiles: These are typically highly charged, non-polarizable species with a high charge density, such as organolithium and Grignard reagents. makingmolecules.com They tend to react irreversibly and faster at the harder electrophilic site, the carbonyl carbon, leading to 1,2-addition products (allylic alcohols). makingmolecules.commasterorganicchemistry.com This pathway is often favored under kinetic control at lower temperatures. libretexts.orgmasterorganicchemistry.com
Soft Nucleophiles: These are larger, more polarizable species with a lower charge density, such as organocuprates, enolates, thiols, and amines. masterorganicchemistry.com They favor reversible addition to the softer electrophilic β-carbon, resulting in the thermodynamically more stable 1,4-addition product. makingmolecules.commasterorganicchemistry.com
Table 2: Chemoselectivity of Nucleophilic Addition to this compound
| Nucleophile Type | Reagent Example | Predominant Pathway | Major Product |
| Hard Nucleophile | Butyllithium (BuLi) | 1,2-Addition | 1,3-Dibutylcyclohept-2-en-1-ol |
| Hard Nucleophile | Butylmagnesium bromide (BuMgBr) | Primarily 1,2-Addition | 1,3-Dibutylcyclohept-2-en-1-ol |
| Soft Nucleophile | Lithium dibutylcuprate ((Bu)₂CuLi) | 1,4-Addition | 3,3-Dibutylcycloheptan-1-one |
| Soft Nucleophile | Sodium diethyl malonate | 1,4-Addition (Michael) | Diethyl 2-(3-butyl-1-oxocycloheptan-2-yl)malonate |
| Borderline | Sodium borohydride (B1222165) (NaBH₄) | Primarily 1,2-Addition | 3-Butylcyclohept-2-en-1-ol |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu For α,β-unsaturated ketones, the most significant of these is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orglibretexts.org
In a typical Diels-Alder reaction, the α,β-unsaturated system acts as the dienophile ("diene-loving" component), reacting with a conjugated diene. masterorganicchemistry.com However, standard (Z)-cycloheptenones are generally poor dienophiles. A significant advancement involves the photochemical isomerization of the cycloheptenone from its stable (Z)-form to the highly strained and reactive (E)-isomer. nih.gov Upon irradiation (e.g., at λ = 350 nm), (E)-3-Butylcyclohept-2-en-1-one can be generated in situ, which then readily undergoes thermal [4+2] cycloaddition with various dienes to form trans-fused bicyclic systems. nih.gov
The reaction is concerted, meaning all bonds are broken and formed in a single step, and is highly stereospecific. msu.eduwikipedia.orglibretexts.org
Table 3: Predicted Diels-Alder Reactions of photochemically generated (E)-3-Butylcyclohept-2-en-1-one
| Diene | Predicted Adduct |
| 1,3-Butadiene | trans-1-Butylbicyclo[5.4.0]undec-9-en-3-one |
| Cyclopentadiene (B3395910) | A trans-fused tricyclic adduct |
| Furan | A trans-fused oxatricyclic adduct |
| Isoprene | trans-1-Butyl-10-methylbicyclo[5.4.0]undec-9-en-3-one |
Note: Yields for the parent (E)-cyclohept-2-enone with dienes like cyclopentadiene are reported to be high (80-98%). nih.gov
Other pericyclic reactions, such as [2+2] cycloadditions, are also possible, typically under photochemical conditions, but the Diels-Alder reaction remains the most synthetically versatile for this class of compounds.
Transformations of the Carbonyl Group
The carbonyl group of this compound can undergo reactions typical of ketones, including reduction and condensation, independently of the conjugated double bond.
The reduction of this compound can be directed towards the carbonyl group or the carbon-carbon double bond, depending on the reducing agent.
Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduce the carbonyl group to a hydroxyl group, yielding the allylic alcohol, 3-Butylcyclohept-2-en-1-ol. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide in isopropyl alcohol, is also effective for this selective transformation. doubtnut.com
Conjugate Reduction: Catalytic hydrogenation (e.g., H₂ with Pd/C) can reduce the C=C double bond, leading to the saturated ketone, 3-Butylcycloheptanone. Further reduction of the carbonyl can occur under more forcing conditions.
When the saturated ketone, 3-Butylcycloheptanone, is reduced, stereochemistry becomes a key consideration. The hydride can attack from either face of the planar carbonyl group, leading to a mixture of diastereomeric alcohols (cis and trans isomers). The product ratio is influenced by steric hindrance from the butyl group and the cycloheptane (B1346806) ring conformations. For simpler cyclohexanones, reduction with NaBH₄ often leads to the equatorial alcohol as the major product due to less steric hindrance for axial attack of the hydride. researchgate.net
Table 4: Reduction Products of this compound and its Saturated Analogue
| Substrate | Reducing Agent | Major Product | Reaction Type |
| This compound | NaBH₄ in MeOH | 3-Butylcyclohept-2-en-1-ol | 1,2-Reduction |
| This compound | Al(O-i-Pr)₃ / i-PrOH | 3-Butylcyclohept-2-en-1-ol | 1,2-Reduction (MPV) |
| This compound | H₂ / Pd-C | 3-Butylcycloheptanone | Conjugate Reduction |
| 3-Butylcycloheptanone | LiAlH₄ in Et₂O | Mixture of cis/trans-3-Butylcycloheptan-1-ol | Carbonyl Reduction |
The carbonyl carbon is an electrophilic site that can react with various nucleophiles in condensation reactions. These reactions are crucial for creating derivatives and extending the carbon skeleton.
Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) replaces the carbonyl oxygen with a carbon group, forming an exocyclic double bond. This would yield 1-(butylidene)-3-butylcyclohept-2-ene.
Imine/Enamine Formation: Primary amines react to form imines (Schiff bases), while secondary amines form enamines.
Hydrazone/Oxime Formation: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) yields the corresponding hydrazone or oxime derivatives, which are often stable, crystalline solids useful for characterization.
Table 5: Derivatization of the Carbonyl Group of this compound
| Reagent | Reagent Structure | Product Type |
| Methylamine | CH₃NH₂ | Imine |
| Hydrazine | H₂NNH₂ | Hydrazone |
| Hydroxylamine | H₂NOH | Oxime |
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | Alkene (Wittig Product) |
Reactivity of the Alkene Moiety
The electron-deficient nature of the alkene, due to conjugation with the electron-withdrawing carbonyl group, is a key determinant of its reactivity.
The hydrogenation of the carbon-carbon double bond in this compound to yield 3-butylcycloheptanone is an expected transformation. This reaction typically proceeds via catalytic hydrogenation, where the enone is treated with hydrogen gas (H₂) in the presence of a metal catalyst.
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Raney-Ni). The hydrogen molecule adsorbs onto the metal surface and dissociates into hydrogen atoms. The cycloheptenone then coordinates to the metal surface, primarily through the less sterically hindered face of the double bond. The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the ring.
Stereoselectivity: The stereochemical outcome of the hydrogenation is controlled by the direction of approach of the cycloheptenone to the catalyst surface. The catalyst delivers hydrogen to the less sterically hindered face of the alkene. For the cycloheptenone ring, which exists in various flexible conformations (e.g., chair, boat), the butyl group at the C3 position and the carbonyl group will influence which face is more accessible. It is anticipated that the hydrogen atoms will add from the face opposite to the bulkier butyl group, leading to a specific diastereomer of the resulting 3-butylcycloheptanone.
| Catalyst | Typical Conditions | Expected Product | Stereoselectivity |
| Palladium on Carbon (Pd/C) | H₂ (1 atm), RT, Ethanol | 3-Butylcycloheptanone | syn-addition |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-4 atm), RT, Acetic Acid | 3-Butylcycloheptanone | syn-addition |
| Raney Nickel | H₂ (high pressure), elevated temp. | 3-Butylcycloheptanone | syn-addition |
This interactive table summarizes common catalysts and conditions for the hydrogenation of enones.
The alkene moiety can undergo various oxidation reactions, leading to the formation of epoxides or diols.
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide. This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism. Because the double bond is electron-poor, this reaction is generally slower than for electron-rich alkenes. A more common method for electron-deficient alkenes is the Weitz-Scheffer reaction, which involves the nucleophilic attack of a hydroperoxide anion (from hydrogen peroxide under basic conditions) on the β-carbon of the enone. This is followed by an intramolecular cyclization to form the epoxide.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond.
syn-Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. The mechanism involves the formation of a cyclic osmate or manganate (B1198562) ester on one face of the double bond, which is then hydrolyzed to give a cis-diol.
anti-Dihydroxylation: This is typically a two-step process. First, an epoxide is formed as described above. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via a backside attack, resulting in the formation of a trans-diol.
Rearrangement Reactions and Their Mechanistic Elucidation within the Cycloheptenone Framework
The cycloheptenone framework can be susceptible to various rearrangement reactions, often promoted by acid, base, or light. One potential transformation is a ring contraction. For instance, α-haloketones derived from the saturated ketone (3-butylcycloheptanone) could undergo a Favorskii rearrangement under basic conditions to yield a substituted cyclohexane (B81311) carboxylic acid derivative.
Photochemical rearrangements are also characteristic of cyclic enones. Upon UV irradiation, cyclic enones can undergo a [2+2] cycloaddition or rearrange to form bicyclic structures, such as a bicyclo[4.1.0]heptanone derivative (a "lumiketone" rearrangement). The specific pathway would depend on the reaction conditions, including the solvent and wavelength of light used. The Demyanov rearrangement, which involves the ring expansion or contraction of cycloalkylamines treated with nitrous acid, could be relevant if the ketone were converted to an amine, but this is a derivative reaction.
Functionalization and Derivatization of the Butyl Side Chain
The butyl side chain consists of saturated sp³-hybridized carbon atoms, which are generally less reactive than the enone system. However, functionalization can be achieved through radical reactions. For example, free-radical halogenation using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could selectively introduce a bromine atom at the allylic position (the first carbon of the butyl chain) or other positions along the chain, with selectivity depending on the stability of the resulting radical intermediate.
More modern methods, such as palladium-catalyzed C-H activation, could potentially be used for more controlled functionalization. These methods often employ a directing group to guide a metal catalyst to a specific C-H bond, allowing for the introduction of new functional groups at positions that are typically unreactive. For example, converting the ketone to a directing group could enable C-H arylation or other couplings at a specific position on the butyl chain.
Metal-Mediated and Catalyzed Transformations of this compound
Transition metal catalysis offers a wide array of potential transformations for this compound. The α,β-unsaturated system is a prime substrate for conjugate addition reactions. Organocuprates (Gilman reagents), such as lithium dimethylcuprate (LiCu(CH₃)₂), are known to add nucleophiles to the β-position of the enone (1,4-addition) with high selectivity over direct addition to the carbonyl carbon (1,2-addition). This would result in the formation of a 3,4-disubstituted cycloheptanone (B156872).
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could also be employed. To do this, the enone would first need to be converted into a suitable substrate, such as a vinyl halide or vinyl triflate (by trapping the enolate). This derivative could then be coupled with various organoboron compounds (Suzuki) or alkenes (Heck) to introduce complex substituents at the C2 or C3 position of the ring. The general catalytic cycle for these reactions involves oxidative addition of the catalyst (e.g., Pd(0)) into the carbon-halide bond, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst.
Theoretical and Computational Investigations of 3 Butylcyclohept 2 En 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-Butylcyclohept-2-en-1-one, which in turn govern its reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanistic pathways of chemical reactions. For this compound, DFT calculations can model reactions such as nucleophilic conjugate additions, which are characteristic of α,β-unsaturated ketones. These studies can elucidate the energy profiles of reaction pathways, identifying the transition states and intermediates. For instance, in a Michael addition reaction, DFT can be employed to calculate the activation energies for the formation of different stereoisomers, thus predicting the reaction's stereoselectivity. The calculations would involve optimizing the geometries of the reactants, transition states, and products to determine their relative energies.
A hypothetical energy profile for the conjugate addition of a simple nucleophile to this compound, as would be determined by DFT calculations, is presented below.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Initial state of this compound and nucleophile |
| Transition State 1 | +15.2 | Energy barrier for the nucleophilic attack on the β-carbon |
| Intermediate (Enolate) | -5.8 | Formation of the enolate intermediate |
| Transition State 2 | +8.1 | Energy barrier for the protonation of the enolate |
| Product | -12.5 | Final conjugate addition product |
Molecular Orbital Analysis: HOMO-LUMO Interactions and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. In α,β-unsaturated ketones, the HOMO is typically associated with the π-system of the double bond, while the LUMO is a π* anti-bonding orbital that is delocalized over the enone system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the LUMO is expected to have a significant coefficient on the β-carbon, making it the primary site for nucleophilic attack, and on the carbonyl carbon.
Below is a table summarizing the expected characteristics of the frontier orbitals for this compound.
| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.8 | C2, C3 |
| LUMO | -1.5 | C1, C2, C3, O |
| HOMO-LUMO Gap | 5.3 | - |
Conformational Analysis and Energetics via Quantum Mechanics
The seven-membered ring of this compound can adopt several conformations due to its flexibility. Quantum mechanics calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformation is typically a twist-chair or a chair-like structure that minimizes steric strain and torsional strain. The presence of the sp²-hybridized carbons of the enone moiety introduces some rigidity into the ring, influencing the conformational landscape.
A hypothetical relative energy ranking of possible conformers of this compound is provided in the following table.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Twist-Chair | 0.0 | C4-C5-C6-C7 ≈ 60, C7-C1-C2-C3 ≈ 0 |
| Chair | 1.2 | C4-C5-C6-C7 ≈ 55, C7-C1-C2-C3 ≈ 5 |
| Boat | 4.5 | C4-C5-C6-C7 ≈ 0, C7-C1-C2-C3 ≈ 10 |
| Twist-Boat | 3.8 | C4-C5-C6-C7 ≈ 30, C7-C1-C2-C3 ≈ 15 |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the time-evolution of this compound's structure and its interactions with a solvent. By simulating the motion of the atoms over time, MD can reveal the flexibility of the cycloheptene (B1346976) ring and the butyl side chain. Furthermore, MD simulations with explicit solvent molecules can elucidate the role of the solvent in stabilizing different conformers and in mediating chemical reactions. For example, in a polar solvent, hydrogen bonding between the solvent and the carbonyl oxygen of this compound can influence the molecule's reactivity.
Computational Prediction of Spectroscopic Signatures for Mechanistic Insights (Beyond Basic Assignment)
Computational methods can predict various spectroscopic properties of this compound, such as its NMR, IR, and UV-Vis spectra. These predictions can be used to interpret experimental spectra and to gain insights into the molecule's structure and electronic properties. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption bands of the enone chromophore. Similarly, by calculating the vibrational frequencies, one can assign the peaks in the IR spectrum to specific molecular motions. These computational tools are particularly useful for distinguishing between different isomers or conformers that may have subtle differences in their spectroscopic signatures.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Beyond the study of individual reaction steps, computational chemistry can be used to elucidate entire reaction mechanisms and catalytic cycles involving this compound. For example, in an organocatalyzed reaction, computational methods can be used to model the interactions between the substrate, the catalyst, and any other reagents. By mapping out the complete energy landscape of the catalytic cycle, researchers can understand the role of the catalyst in lowering the activation energies of the key steps and in controlling the stereochemical outcome of the reaction. This information is invaluable for the rational design of new and more efficient catalysts.
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 3 Butylcyclohept 2 En 1 One
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a molecule like 3-butylcyclohept-2-en-1-one. Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, consequently, the molecular formula.
For this compound (C₁₁H₁₈O), the expected exact mass can be calculated and compared with the experimental value. Tandem mass spectrometry (MS/MS) experiments, often employing techniques like collision-induced dissociation (CID), are then used to fragment the molecular ion. The resulting fragmentation pattern provides critical information about the molecule's structure. For an α,β-unsaturated ketone, characteristic fragmentation pathways often involve McLafferty rearrangements and cleavage of the butyl side chain. Analysis of these fragments helps to piece together the molecular structure.
Illustrative Fragmentation Data for this compound
| m/z (Fragment Ion) | Proposed Structure/Loss | Significance |
| 166.1358 | [M]⁺ | Molecular Ion |
| 123.0810 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain |
| 110.0732 | [M - C₄H₈]⁺ | McLafferty rearrangement, loss of butene |
| 95.0861 | [C₇H₁₁]⁺ | Cleavage of the butyl group and loss of CO |
| 81.0704 | [C₆H₉]⁺ | Further fragmentation of the cycloheptenone ring |
| 57.0704 | [C₄H₉]⁺ | Butyl cation |
Note: This data is illustrative and represents expected fragmentation patterns for a compound with this structure.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary to assign all protons and carbons and to determine the connectivity and spatial relationships within the this compound molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation
For a molecule with several methylene (B1212753) groups in a flexible seven-membered ring and a butyl chain, 1D ¹H NMR spectra can exhibit significant signal overlap. 2D NMR techniques are essential to resolve these ambiguities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. It would be used to trace the connectivity within the butyl chain and to map out the sequence of protons around the cycloheptenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a crucial step in assigning the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary carbons (like the carbonyl carbon and the C-3 of the enone) and for connecting the butyl substituent to the cycloheptenone ring. For instance, correlations from the protons on C-4 and the allylic protons of the butyl chain to the C-2 and C-3 carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. For a flexible seven-membered ring, NOESY can help to determine the preferred conformation in solution by identifying through-space interactions between protons on different parts of the ring and the butyl chain.
Illustrative NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
| 1 (C=O) | - | ~200.5 | C2, C7 |
| 2 (-CH=) | ~5.9 | ~128.0 | C1, C3, C4 |
| 3 (=C-) | - | ~160.0 | C2, C4, C1' |
| 4 (-CH₂-) | ~2.3 | ~30.0 | C2, C3, C5 |
| 5 (-CH₂-) | ~1.8 | ~25.0 | C4, C6 |
| 6 (-CH₂-) | ~1.6 | ~28.0 | C5, C7 |
| 7 (-CH₂-) | ~2.5 | ~45.0 | C1, C6 |
| 1' (-CH₂-) | ~2.1 | ~35.0 | C2, C3, C2' |
| 2' (-CH₂-) | ~1.4 | ~31.0 | C1', C3' |
| 3' (-CH₂-) | ~1.3 | ~22.5 | C2', C4' |
| 4' (-CH₃) | ~0.9 | ~14.0 | C2', C3' |
Note: Chemical shifts are illustrative and based on typical values for similar functional groups.
Advanced NMR Methods for Dynamic Processes and Reaction Monitoring
The cycloheptenone ring is known to be conformationally flexible. Advanced NMR techniques, such as variable-temperature (VT) NMR, can be employed to study these dynamic processes. By recording spectra at different temperatures, it may be possible to observe the coalescence of signals or to "freeze out" specific conformers at low temperatures, allowing for the determination of the energy barriers between them. Furthermore, real-time NMR monitoring can be used to study reaction mechanisms involving this compound, providing kinetic and mechanistic insights.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. alchemyst.co.uk For this compound, IR and Raman spectra would be complementary and would clearly indicate the presence of the key structural features.
The most prominent band in the IR spectrum would be the strong absorption corresponding to the C=O stretch of the conjugated ketone. aip.org The conjugation with the C=C double bond lowers the frequency of this vibration compared to a saturated ketone. The C=C stretching vibration of the enone system would also be observable. The C-H stretching vibrations of the alkyl chain and the cycloalkane ring would appear in their characteristic region.
Raman spectroscopy is particularly sensitive to non-polar bonds and would provide a strong signal for the C=C double bond, complementing the IR data. Changes in the position and intensity of these key vibrational bands can be used as mechanistic probes to study reactions at the carbonyl or the double bond.
Illustrative Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 |
| C-H stretch (sp²) | 3010-3050 | 3010-3050 |
| C=O stretch | ~1685 (strong) | ~1685 (weak) |
| C=C stretch | ~1620 (medium) | ~1620 (strong) |
Note: Frequencies are approximate and can be influenced by the molecular environment.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry (for crystalline derivatives)
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org If this compound, or a suitable crystalline derivative, can be crystallized, this technique can confirm the connectivity, bond lengths, bond angles, and the conformation of the cycloheptenone ring in the crystal lattice. nih.gov
For a chiral molecule, X-ray crystallography of a single crystal containing only one enantiomer can determine the absolute stereochemistry. This is often achieved by co-crystallizing with a chiral reference molecule or by using anomalous dispersion effects if a heavy atom is present. wikipedia.org While this compound itself is not chiral, reactions could introduce stereocenters, making X-ray crystallography a powerful tool for stereochemical assignment.
Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques are essential for studying chiral molecules. Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For α,β-unsaturated ketones, the electronic transitions of the chromophore (the C=C-C=O system) are sensitive to the chiral environment. rsc.org
If a chiral center were present in this compound (for example, if a substituent on the ring created a stereocenter), CD spectroscopy would be a critical tool for assigning its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to the n→π* and π→π* transitions of the enone chromophore, can often be correlated with the absolute stereochemistry of the molecule through the application of empirical rules (such as the Octant Rule for ketones) or by comparison with quantum chemical calculations. nih.gov
Role of 3 Butylcyclohept 2 En 1 One As a Building Block in Complex Chemical Synthesis
Precursor in the Total Synthesis of Natural Products (Excluding Clinical Relevance)
While direct total syntheses employing 3-Butylcyclohept-2-en-1-one are not extensively documented, the strategic importance of the substituted cycloheptenone core is evident in the synthesis of various natural products. The cycloheptenone framework serves as a key precursor for the construction of tropolones and tropones, which are non-benzenoid aromatic systems found in a number of naturally occurring compounds. For instance, the synthesis of the natural product nezukone, which features a seven-membered ring, has been accomplished starting from a β-substituted cycloheptanone (B156872), highlighting the utility of such precursors. nih.gov
The general strategy involves the transformation of the cycloheptenone ring into the target natural product through a series of reactions such as bromination-elimination sequences or ring expansion protocols. The butyl substituent at the 3-position of this compound can provide steric and electronic influence on these transformations, potentially leading to stereoselective outcomes. Furthermore, the enone functionality is amenable to various synthetic operations including conjugate additions, cycloadditions, and reductions, which can be exploited to build up the complexity required for the total synthesis of intricate natural products. The [5+2] cycloaddition reactions are also a powerful tool for the construction of the cycloheptane (B1346806) core structure present in many natural products. nih.govorganic-chemistry.org
| Natural Product Class | Key Synthetic Transformation of Cycloheptenone Core | Potential Influence of 3-Butyl Substituent |
| Tropolones | Bromination-dehydrobromination | Directing group for regioselective reactions |
| Perhydroazulenes | Annulation reactions | Steric hindrance influencing stereochemistry |
| Terpenoids | Cycloaddition reactions | Altering electronic properties of the double bond |
Scaffold for the Construction of Structurally Diverse Organic Compounds
The this compound scaffold, with its reactive enone system, is a versatile platform for the synthesis of a wide array of structurally diverse organic molecules. The conjugated system allows for 1,2- and 1,4-addition reactions, enabling the introduction of a variety of functional groups.
A notable transformation is the conjugate addition of organometallic reagents. For example, the parent compound, 2-cyclohepten-1-one, reacts with dibutylzinc (B72010) (Bu₂Zn) in the presence of a copper catalyst to yield (S)-3-butylcycloheptanone. chemicalbook.com This reaction demonstrates the accessibility of the 3-position for the introduction of alkyl groups, and by analogy, this compound could undergo similar reactions with other organometallic reagents at the 5-position.
Furthermore, the carbonyl group can be targeted by nucleophiles, and the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic systems. The photochemical reactivity of cycloheptenones has also been explored, leading to the formation of transient and highly reactive trans-cycloheptenone isomers which can be trapped to form complex adducts. nih.gov These diverse reaction pathways allow chemists to utilize this compound as a starting point for the synthesis of a broad range of novel carbocyclic and heterocyclic structures.
| Reaction Type | Reagents | Product Class |
| Conjugate Addition | Organocuprates, Grignard reagents (with catalyst) | 3,5-Disubstituted cycloheptanones |
| 1,2-Addition | Organolithium reagents, Grignard reagents | Tertiary cycloheptenols |
| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene) | Bicyclic adducts |
| Photochemical Isomerization | UV light, sensitizer | trans-Cycloheptenone intermediates |
Intermediate in the Synthesis of Novel Organic Materials (Excluding Biological/Medical Applications)
The application of this compound as an intermediate in the synthesis of novel organic materials is an area with limited specific examples in current literature. However, the inherent reactivity of the cycloheptenone core suggests potential for its incorporation into larger polymeric or macromolecular structures. For instance, the double bond of the enone could be utilized in polymerization reactions, such as radical or transition-metal-catalyzed polymerizations, to create polymers with the cycloheptanone moiety as a repeating unit in the backbone or as a pendant group.
The carbonyl functionality could also be used to attach the cycloheptenone unit to other molecules or surfaces. The synthesis of azulene (B44059) derivatives from related 2H-cyclohepta[b]furan-2-ones points to the possibility of converting cycloheptenone structures into extended π-conjugated systems, which are of interest for their electronic and optical properties in materials science. nih.govmdpi.com The butyl group could serve to enhance the solubility and processability of such materials. Further research is required to fully explore the potential of this compound in this domain.
Applications in Catalyst Ligand Design
There is currently a lack of specific research detailing the use of this compound in the design of catalyst ligands. However, the structural features of this molecule offer some hypothetical possibilities. Chiral ligands are crucial for asymmetric catalysis, and the cycloheptenone framework could be elaborated into a chiral scaffold. For example, stereoselective reduction of the ketone or functionalization of the double bond could lead to chiral derivatives.
These chiral cycloheptane derivatives could then be functionalized with coordinating groups, such as phosphines, amines, or oxazolines, to create novel ligands for transition metal catalysts. The conformational flexibility of the seven-membered ring, influenced by the butyl substituent, could create a unique chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic reactions. While this remains a speculative area, the versatility of the cycloheptenone structure suggests that it could be a viable starting point for the development of new classes of chiral ligands.
Biosynthetic Considerations and Analogues in Natural Systems
Hypothetical Biosynthetic Pathways to Cycloheptenone Ring Systems
The biosynthesis of a substituted cycloheptenone ring is not a common metabolic pathway, but its formation can be hypothesized by drawing parallels with the synthesis of other natural carbocycles, such as those derived from polyketide or fatty acid synthesis.
One plausible hypothetical route involves a modified polyketide synthase (PKS) pathway. PKS machinery typically creates linear poly-β-keto chains from simple acyl-CoA precursors. An intramolecular cyclization of a specific linear precursor could form the seven-membered ring.
Precursor Assembly : The pathway could initiate with a starter unit like butyryl-CoA to provide the butyl side chain. This would be followed by successive condensations with three malonyl-CoA extender units, orchestrated by a PKS complex.
Cyclization : An enzyme such as a specialized intramolecular aldolase (B8822740) or Claisen cyclase could catalyze the ring-closing reaction between the ends of the linear polyketide chain to form a β-hydroxy cycloheptanone (B156872) intermediate.
Enone Formation : Subsequent dehydration of the β-hydroxy cycloheptanone, catalyzed by a dehydratase enzyme, would yield the final α,β-unsaturated ketone (enone) structure of the cycloheptenone ring. libretexts.org This final step is analogous to the dehydration that often follows aldol (B89426) reactions in primary metabolism. libretexts.orgnih.gov
Alternatively, pathways involving the cyclization of fatty acid-derived precursors or terpenoid-like cyclizations of acyclic precursors could also be considered, although these are less commonly associated with seven-membered ring formation compared to six-membered rings.
Enzymatic Transformations Leading to Related Enone Structures
The formation of the α,β-unsaturated ketone, or enone, is a key structural feature. Nature employs several classes of enzymes to construct this motif, primarily through condensation and subsequent dehydration reactions.
The most common enzymatic route to an enone is the aldol condensation. nih.gov This involves two key steps:
C-C Bond Formation : An aldolase enzyme catalyzes the formation of a β-hydroxy carbonyl compound from two aldehyde or ketone substrates. nih.gov Type I aldolases utilize a Schiff base intermediate with a lysine (B10760008) residue, while Type II aldolases use a zinc cofactor to stabilize the enolate intermediate. nih.gov
Dehydration : A dehydratase enzyme then facilitates the elimination of a water molecule from the β-hydroxy carbonyl intermediate to create the conjugated double bond of the enone. libretexts.org
Another relevant example, though for a different ring system, is the biosynthesis of the 2-amino-3-hydroxycyclopent-2-enone (C5N) core found in several natural products. nih.govresearchgate.net This pathway involves an ALA synthase enzyme that not only forms 5-aminolevulinate (ALA) but also catalyzes the cyclization of an ALA-CoA thioester to form the cyclic enone structure. nih.govresearchgate.net This demonstrates the capacity of a single enzyme to catalyze a complex cyclization and enone formation cascade.
| Enzyme Class | Role in Enone-Related Synthesis | Example Reaction |
| Aldolases (Type I & II) | Catalyze the formation of a β-hydroxy ketone, the precursor to an enone. nih.gov | Enolate attack on a carbonyl group to form a new C-C bond. nih.gov |
| Dehydratases | Eliminate water from a β-hydroxy ketone to form the conjugated C=C bond. libretexts.org | Conversion of an aldol addition product to an aldol condensation product. libretexts.org |
| ALA Synthase (cyclizing) | Catalyzes the intramolecular cyclization of a linear precursor (ALA-CoA) to a cyclic enone. researchgate.net | Formation of the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring. nih.gov |
| Ene-Reductases | Typically reduce the C=C bond of enones, but their reversibility could hypothetically be exploited for enone formation. nih.gov | Asymmetric reduction of activated C=C bonds. nih.gov |
Chemoenzymatic Approaches for the Synthesis of Cycloheptenone Derivatives
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysts. nih.gov This hybrid approach is particularly valuable for constructing complex and stereochemically defined molecules like cycloheptenone derivatives.
Several strategies can be envisioned for the chemoenzymatic synthesis of 3-Butylcyclohept-2-en-1-one:
Enzymatic Kinetic Resolution followed by Chemical Synthesis : A racemic chemical precursor, such as a substituted cycloheptanol (B1583049) or cycloheptanone, could be resolved using an enzyme. For instance, a lipase (B570770) could selectively acylate one enantiomer of an alcohol, allowing for the separation of enantiomers. The desired enantiomerically pure precursor would then be carried forward through chemical steps to construct the final enone product. Lipases like Candida antarctica lipase B (CALB) are widely used for such resolutions. nih.gov
Chemical Synthesis followed by Enzymatic Modification : A chemically synthesized, saturated 3-butylcycloheptanone could serve as a substrate for an oxidoreductase enzyme. A dehydrogenase could potentially introduce the C2-C3 double bond with high regioselectivity to form the enone.
Multi-Enzyme Cascades : More advanced approaches involve one-pot, multi-enzyme cascades where the product of one enzymatic reaction becomes the substrate for the next. nih.gov A hypothetical cascade could use a carboligase to form a key C-C bond, followed by an intramolecular cyclization and dehydration catalyzed by other enzymes to build the cycloheptenone ring system from simpler, achiral starting materials.
| Chemoenzymatic Strategy | Key Enzyme Class | Function | Potential Application |
| Kinetic Resolution | Lipases (e.g., CALB) | Selective acylation/hydrolysis of one enantiomer of a racemic mixture. nih.gov | Resolving a racemic precursor to 3-butylcycloheptanone. |
| Desymmetrization | Baeyer-Villiger Monooxygenases (BVMOs) | Conversion of cyclic ketones to lactones, often with high enantioselectivity. nih.gov | Creating a chiral lactone intermediate from a prochiral ketone. |
| Regioselective Oxidation | Dehydrogenases / Oxidases | Introduction of a double bond into a saturated ring system. | Conversion of 3-butylcycloheptanone to this compound. |
| Cascade Synthesis | Transaminases, Aldolases, etc. | Sequential transformations in a one-pot reaction to build molecular complexity. nih.gov | Building the carbon skeleton and installing key functional groups from simple precursors. |
Emerging Research Avenues and Future Perspectives for 3 Butylcyclohept 2 En 1 One Research
Development of Novel Catalytic Systems for Highly Selective Transformations
The precise control of chemical reactions is paramount for efficient and sustainable synthesis. For a molecule like 3-Butylcyclohept-2-en-1-one, with its multiple reactive sites, the development of highly selective catalytic systems is a critical research avenue. Future advancements will likely focus on catalysts that can differentiate between the enone's double bond, the carbonyl group, and the allylic positions, enabling transformations that are currently challenging.
Transition-metal catalysis, in particular, offers a versatile platform for achieving high selectivity. nih.gov The inherent challenges in constructing seven-membered rings, largely due to entropic penalties, have been impressively overcome through the development of transition-metal-catalyzed cycloaddition reactions. nih.gov The fine-tuning of metal-ligand combinations allows for exceptional control over chemo-, regio-, diastereo-, and enantioselectivity. nih.gov For instance, a palladium-catalyzed enantioselective desymmetrization of symmetric cyclic enones has been shown to be effective for producing optically active γ-substituted cyclopentenones and δ-functionalized cycloheptenones. nih.gov This redox-relay Heck strategy could potentially be adapted for the asymmetric synthesis of derivatives of this compound.
Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. beilstein-journals.org Gold-mediated energy transfer photocatalysis, for example, has been used to synthesize functionalized cyclohepta[b]indoles, highlighting the potential of light-driven methods in constructing complex seven-membered ring systems. kaust.edu.sarsc.org The application of such photocatalytic strategies to this compound could open pathways to novel derivatives through unique cycloaddition or functionalization reactions. kaust.edu.sarsc.org
Below is a table summarizing potential catalytic transformations for this compound based on analogous systems.
| Transformation | Catalyst Type | Potential Outcome for this compound |
| Asymmetric Conjugate Addition | Chiral Copper or Rhodium Complexes | Enantioselective addition of nucleophiles to the β-position of the enone. |
| Redox-Relay Heck Reaction | Palladium with Chiral Ligands | Introduction of aryl or alkenyl groups at the δ-position of the cycloheptenone ring. nih.gov |
| [4+3] Cycloaddition | Lewis Acid or Transition Metal | Construction of bicyclic systems fused to the seven-membered ring. illinois.edu |
| Photocatalytic C-H Functionalization | Iridium or Ruthenium Photocatalysts | Direct functionalization of allylic C-H bonds. |
Integration with Flow Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and derivatization of this compound, the integration of flow chemistry and other sustainable practices represents a significant area for future research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. rsc.orgvapourtec.com
Multi-step continuous-flow synthesis has been successfully applied to the preparation of complex molecules, including active pharmaceutical ingredients. nih.govrsc.org This approach allows for the telescoping of reaction sequences, minimizing the need for intermediate purification and reducing solvent waste. nih.govrsc.org A future sustainable synthesis of this compound could involve a multi-step flow process, starting from simple, readily available precursors. For example, the synthesis of β/γ-substituted ketones has been achieved through a three-step continuous flow process involving an initial photocatalyzed addition. zenodo.org
Moreover, the development of synthetic methods that utilize water as a solvent and employ green catalysts is a key aspect of sustainable chemistry. acs.org The Claisen-Schmidt condensation, a classic method for forming α,β-unsaturated ketones, has been revisited with a focus on using water as the solvent and a green catalyst like choline (B1196258) hydroxide. acs.org Such methodologies could be adapted for the synthesis of this compound, significantly reducing the environmental impact of its production.
The table below outlines potential sustainable approaches for the synthesis of this compound.
| Sustainable Approach | Key Features | Potential Application |
| Multi-step Flow Synthesis | Reduced waste, improved safety, scalability. rsc.org | Integrated synthesis of this compound from simple starting materials without isolation of intermediates. rsc.org |
| Catalysis in Water | Use of an environmentally benign solvent. | Claisen-Schmidt condensation or other base-catalyzed reactions for the formation of the cycloheptenone ring. acs.org |
| Use of Heterogeneous Catalysts | Ease of catalyst recovery and reuse. | Zeolite-catalyzed tandem hydration/condensation of alkynes with aldehydes to form the α,β-unsaturated ketone moiety. rsc.org |
| Metal-Free Synthesis | Avoidance of toxic and expensive heavy metals. | Organocatalytic aerobic oxidation of silyl (B83357) enol ethers to generate the α,β-unsaturated system. pkusz.edu.cn |
Machine Learning and Artificial Intelligence in Reaction Prediction and Retrosynthesis
In addition to retrosynthesis, ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.eduacs.org Given a set of reactants and reagents, these models can predict the major product, which is crucial for evaluating the feasibility of proposed synthetic steps. mit.eduacs.org Furthermore, ML is being used to predict optimal reaction conditions, such as the best catalyst, solvent, and temperature, thereby reducing the need for extensive empirical screening. nih.gov For complex transformations, such as enantioselective reactions, ML models are also showing promise in predicting stereoselectivity, which would be highly valuable for the synthesis of chiral derivatives of this compound. bohrium.comarxiv.orgnih.govarxiv.orgresearchgate.net
The following table illustrates the potential applications of AI and ML in the context of this compound research.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comnih.gov | Rapid identification of multiple, potentially novel, synthetic pathways to this compound and its analogues. chemical.ai |
| Reaction Outcome Prediction | ML models predict the major product of a reaction given the starting materials and conditions. mit.eduacs.org | In-silico validation of proposed synthetic steps, reducing failed experiments and saving resources. nih.gov |
| Condition Optimization | Neural networks suggest optimal catalysts, solvents, and temperatures for a given transformation. nih.gov | Accelerated development of efficient and high-yielding reactions for the synthesis and derivatization of this compound. |
| Stereoselectivity Prediction | ML models are trained to predict the enantiomeric excess of chiral reactions. bohrium.comnih.govarxiv.org | Guidance in the selection of chiral catalysts and conditions for the asymmetric synthesis of specific stereoisomers. researchgate.net |
Exploration of Unconventional Reactivity Modes
Pushing the boundaries of known chemical reactivity can lead to the discovery of novel and powerful synthetic methods. For this compound, exploring unconventional reactivity modes could provide access to unprecedented molecular architectures.
Cycloaddition reactions are a cornerstone for the construction of cyclic systems, and their application to seven-membered rings is an active area of research. ubc.ca While [4+2] and [3+2] cycloadditions are well-established for forming six- and five-membered rings, respectively, transition-metal-catalyzed [4+3], [5+2], and [6+2] cycloadditions are powerful strategies for accessing seven-membered rings. nih.govillinois.eduresearchgate.net Investigating the participation of this compound, or its precursors, in such cycloadditions could lead to the rapid assembly of complex polycyclic frameworks.
Furthermore, the activation of typically inert bonds or the generation of highly reactive intermediates can unlock new reaction pathways. For example, the use of photocatalysis can generate radical intermediates or excited states that exhibit unique reactivity. The enantioselective photochemical generation of a short-lived, twisted cycloheptenone isomer has been reported, which can then undergo consecutive reactions. tum.detum.de Applying similar principles to this compound could enable novel transformations that are not accessible through traditional thermal methods.
The table below summarizes some unconventional reactivity modes that could be explored.
| Reactivity Mode | Description | Potential Application to this compound |
| Higher-Order Cycloadditions | Reactions such as [4+3] or [5+2] cycloadditions to form polycyclic systems. illinois.eduresearchgate.net | Reaction of the enone system or a related diene with a suitable reaction partner to construct bicyclo[m.n.1] frameworks. |
| Photochemical Isomerization | Light-induced formation of strained or transient isomers with unique reactivity. tum.detum.de | Generation of a transient, high-energy isomer of this compound that can be trapped by various reagents. |
| Dearomative Cycloadditions | The use of aromatic systems as reaction partners in cycloadditions, leading to the loss of aromaticity. | Phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone could be conceptually extended to cycloheptenone systems. acs.org |
| C-C Bond Activation | The cleavage and functionalization of carbon-carbon bonds. | Ring expansion or contraction of the cycloheptenone ring through catalytic C-C bond activation. |
Q & A
Q. Q1. What are the most reliable synthetic routes for 3-butylcyclohept-2-en-1-one, and how can researchers optimize yield and purity in small-scale laboratory settings?
Answer: The synthesis of this compound typically involves cyclization of precursor ketones or alkylation of cycloheptenone derivatives. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Non-polar solvents (e.g., toluene) favor cyclization but require higher temperatures .
- Catalytic systems : Lewis acids like BF₃·Et₂O improve regioselectivity in alkylation steps, but side reactions (e.g., over-alkylation) must be monitored via TLC or GC-MS .
- Purification : Column chromatography using silica gel (hexane/EtOAc gradient) is standard, but fractional distillation may be required for volatile byproducts. Yield optimization hinges on stoichiometric control of the butylating agent (e.g., Grignard reagents) and inert atmosphere use to prevent oxidation .
Basic Research: Structural Confirmation
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation address common ambiguities?
Answer:
- NMR : ¹H NMR should resolve the cycloheptenyl proton environment (δ 5.5–6.0 ppm for the conjugated alkene) and butyl chain integration (δ 0.8–1.5 ppm). Overlapping signals in crowded regions (e.g., δ 2.0–2.5 ppm) require 2D techniques like COSY or HSQC to assign substituent positions .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone. Conjugation with the alkene reduces the C=O stretching frequency by ~20 cm⁻¹, distinguishing it from non-conjugated analogs .
- MS : High-resolution MS (HRMS) must verify the molecular ion (C₁₁H₁₆O, [M]⁺ = 164.1201). Fragmentation patterns (e.g., loss of the butyl group) should align with computational predictions using tools like Mass Frontier .
Advanced Research: Mechanistic Studies
Q. Q3. How can researchers design experiments to elucidate the reaction mechanisms of this compound in cycloaddition or alkylation reactions?
Answer:
- Isotopic labeling : Use deuterated analogs (e.g., D₂O quench) to track proton transfer steps in acid-catalyzed reactions. Kinetic isotope effects (KIE) reveal rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in Diels-Alder reactions. Compare computed activation energies with experimental Arrhenius plots .
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, particularly for transient enolates or carbocations .
Advanced Research: Data Contradictions
Q. Q4. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound derivatives?
Answer:
- Error source identification : Replicate experiments to rule out instrumental drift (e.g., NMR probe calibration). Validate computational parameters (e.g., solvent model, basis set) against benchmark datasets .
- Conformational analysis : Use NOESY or ROESY to identify dominant conformers in solution. Compare with DFT-optimized geometries to assess steric or electronic mismatches .
- Systematic review : Apply Cochrane criteria for data synthesis (e.g., risk of bias assessment, sensitivity analysis) to evaluate conflicting literature results .
Advanced Research: Thermodynamic Properties
Q. Q5. What experimental and computational methods are recommended for determining the thermodynamic stability and reactivity of this compound under varying conditions?
Answer:
- Calorimetry : Differential Scanning Calorimetry (DSC) measures decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to assess thermal stability .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify reaction rates under acidic/basic conditions. Eyring plots relate temperature-dependent rate constants to activation entropy and enthalpy .
- Solvent effects : COSMO-RS simulations predict solubility and partition coefficients, guiding solvent selection for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
